1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine is a chemical compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst to form an intermediate, which is then reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A related compound with a similar trifluoromethyl group but different functional groups.
1,1,1-Trifluoro-2-propanol: Another compound with a trifluoromethyl group, used in different applications.
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but has a different aromatic structure.
Uniqueness
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
FZXYQXJWMRWFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(F)(F)F)N |
Origin of Product |
United States |
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